Spectroscopic characterization of 2-Amino-5,6-dibromobenzothiazole (NMR, IR, MS)
Spectroscopic characterization of 2-Amino-5,6-dibromobenzothiazole (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-5,6-dibromobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][2][3] The introduction of substituents onto the benzothiazole ring system allows for the fine-tuning of its physicochemical and pharmacological properties. 2-Amino-5,6-dibromobenzothiazole is a halogenated derivative with potential for further chemical modification and biological evaluation. A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of 2-Amino-5,6-dibromobenzothiazole, based on established principles and data from analogous structures.
Molecular Structure of 2-Amino-5,6-dibromobenzothiazole
Caption: Molecular structure of 2-Amino-5,6-dibromobenzothiazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Amino-5,6-dibromobenzothiazole, both ¹H and ¹³C NMR will provide crucial structural information.
¹H NMR Spectroscopy
Predicted Chemical Shifts and Rationale:
The ¹H NMR spectrum of 2-Amino-5,6-dibromobenzothiazole is expected to be relatively simple, showing signals for the two aromatic protons and the amino protons. Based on data for structurally similar benzothiazoles, the following chemical shifts are predicted:
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Aromatic Protons (H-4 and H-7): The protons on the benzene ring are in different chemical environments. H-7 is adjacent to the sulfur atom and a bromine atom, while H-4 is adjacent to the nitrogen atom and a bromine atom. These protons are expected to appear as singlets due to the substitution pattern. The electron-withdrawing nature of the bromine atoms will deshield these protons, causing them to resonate at a lower field (higher ppm). We can expect their signals to appear in the range of δ 7.0-8.0 ppm .
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Amino Protons (-NH₂): The protons of the primary amine group will likely appear as a broad singlet. The chemical shift of these protons can be variable and is dependent on the solvent, concentration, and temperature. A predicted range for the amino protons is δ 4.0-5.0 ppm .
Experimental Protocol for ¹H NMR:
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Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-5,6-dibromobenzothiazole in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
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Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
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Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Predicted ¹H NMR Data Summary:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.0 - 8.0 | Singlet | 1H | Aromatic H-4 |
| 7.0 - 8.0 | Singlet | 1H | Aromatic H-7 |
| 4.0 - 5.0 | Broad Singlet | 2H | -NH₂ |
¹³C NMR Spectroscopy
Predicted Chemical Shifts and Rationale:
The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in 2-Amino-5,6-dibromobenzothiazole. The chemical shifts are influenced by the electronegativity of the attached atoms (N, S, Br) and the aromaticity of the ring system.
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C-2 (Thiazole Ring): This carbon is attached to two nitrogen atoms and is part of the heterocyclic ring. It is expected to be significantly deshielded and appear at a low field, likely in the range of δ 160-170 ppm .
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Aromatic Carbons (C-4, C-5, C-6, C-7, C-8, C-9): The chemical shifts of the aromatic carbons will vary depending on their substitution.
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C-5 and C-6: These carbons are directly attached to bromine atoms and will be deshielded, but the heavy atom effect of bromine can also cause some shielding. Their signals are predicted to be in the range of δ 110-125 ppm .
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C-4 and C-7: These carbons are adjacent to the bromine-substituted carbons and will also be influenced by the heteroatoms. Their signals are expected in the aromatic region, around δ 120-135 ppm .
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C-8 and C-9 (Bridgehead Carbons): These carbons are part of both the benzene and thiazole rings and will have chemical shifts in the range of δ 130-150 ppm .
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Experimental Protocol for ¹³C NMR:
The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, but with a few key differences:
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Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling.
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Acquisition Time: Longer acquisition times and a greater number of scans are often required due to the lower natural abundance of the ¹³C isotope.
Predicted ¹³C NMR Data Summary:
| Predicted Chemical Shift (δ, ppm) | Assignment |
| 160 - 170 | C-2 |
| 130 - 150 | C-8, C-9 |
| 120 - 135 | C-4, C-7 |
| 110 - 125 | C-5, C-6 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
Predicted Absorption Bands and Rationale:
The IR spectrum of 2-Amino-5,6-dibromobenzothiazole will show characteristic absorption bands for the N-H, C=N, C=C, and C-Br bonds.
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N-H Stretching: The primary amine group will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹ .
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Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring will appear just above 3000 cm⁻¹ .
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C=N Stretching: The stretching vibration of the carbon-nitrogen double bond in the thiazole ring is expected in the range of 1600-1650 cm⁻¹ .
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Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring will show multiple bands in the region of 1450-1600 cm⁻¹ .
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C-Br Stretching: The carbon-bromine stretching vibrations will appear in the fingerprint region, typically below 700 cm⁻¹ .
Experimental Protocol for IR Spectroscopy (KBr Pellet Method):
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Sample Preparation: Grind a small amount of the sample with dry potassium bromide (KBr) powder in an agate mortar.
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Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.
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Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and record the spectrum.
Predicted IR Data Summary:
| Predicted Frequency (cm⁻¹) | Functional Group |
| 3300 - 3500 | N-H Stretch (Amine) |
| > 3000 | Aromatic C-H Stretch |
| 1600 - 1650 | C=N Stretch (Thiazole) |
| 1450 - 1600 | Aromatic C=C Stretch |
| < 700 | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.
Predicted Fragmentation Pattern and Rationale:
The electron ionization (EI) mass spectrum of 2-Amino-5,6-dibromobenzothiazole is expected to show a prominent molecular ion peak. Due to the presence of two bromine atoms, the molecular ion will appear as a characteristic isotopic cluster. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion region will show three peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.
The fragmentation of the molecular ion is likely to involve the loss of bromine atoms, the amino group, and cleavage of the thiazole ring.
Caption: Predicted fragmentation pathways for 2-Amino-5,6-dibromobenzothiazole in mass spectrometry.
Experimental Protocol for Mass Spectrometry (EI):
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
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Ionization: Bombard the sample with high-energy electrons to generate positively charged ions.
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Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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Detection: Detect the ions and generate a mass spectrum.
Predicted Mass Spectrometry Data Summary:
| Predicted m/z | Assignment |
| [M]⁺˙ | Molecular ion |
| [M+2]⁺˙ | Molecular ion with one ⁸¹Br |
| [M+4]⁺˙ | Molecular ion with two ⁸¹Br |
| [M-Br]⁺ | Loss of a bromine atom |
| [M-2Br]⁺ | Loss of two bromine atoms |
| [M-NH₂]⁺ | Loss of the amino group |
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a comprehensive and complementary approach to the structural characterization of 2-Amino-5,6-dibromobenzothiazole. The predicted data presented in this guide, based on the known behavior of similar compounds, serves as a valuable reference for researchers working with this and related benzothiazole derivatives. The combination of these techniques allows for the unambiguous confirmation of the molecular structure, which is a critical step in the development of new therapeutic agents and functional materials.
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